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Compound of Interest

Compound Name: 3-Nitropyridine-4-sulfonyl chloride

Cat. No.: B7873319 Get Quote

Abstract 3-Nitropyridine-4-sulfonyl chloride is a highly electrophilic, transient heteroaromatic

sulfonyl chloride used primarily as an in situ generated intermediate in medicinal chemistry.

Due to the potent electron-withdrawing synergy of the 3-nitro group and the pyridine nitrogen,

the 4-sulfonyl chloride moiety is exceptionally reactive toward nucleophiles but also prone to

rapid hydrolytic decomposition. This guide outlines the physicochemical profile, validated

synthesis via oxidative chlorination, and handling protocols for this critical building block.[1]

Physicochemical Profile & Identity
Unlike its more stable isomer (pyridine-3-sulfonyl chloride), the 4-sulfonyl derivative is rarely

isolated as a shelf-stable solid due to its high susceptibility to hydrolysis and thermal

decomposition. Commercial availability is limited, and it is typically synthesized from the stable

precursor 4-Chloro-3-nitropyridine.
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Property Detail

Chemical Name 3-Nitropyridine-4-sulfonyl chloride

Common Precursor 4-Chloro-3-nitropyridine (CAS 13091-23-1)

Molecular Formula C₅H₃ClN₂O₄S

Molecular Weight 222.61 g/mol

Predicted LogP ~0.8 (Lipophilic but hydrolytically unstable)

Appearance
Yellow to orange semi-solid (if isolated); typically

a solution-phase species.[2][3][4]

Solubility
Soluble in DCM, THF, Acetonitrile; reacts

violently with water/alcohols.

Stability & Reactivity Profile
Electrophilicity: Extreme. The C4 position is activated by both the pyridine nitrogen (para-

like) and the ortho-nitro group, making the sulfonyl chloride bond highly labile.

Hydrolytic Stability: Very Low. Half-life in aqueous media at pH 7 is estimated in seconds to

minutes.

Thermal Stability: Low. Prone to SO₂ extrusion upon heating, yielding 4-chloro-3-

nitropyridine.

Synthesis & Preparation (In Situ Protocol)
Due to instability, the "Gold Standard" method for utilizing this moiety involves a two-step

sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidative Chlorination.

Validated Synthetic Pathway
Thiolation: Conversion of 4-chloro-3-nitropyridine to 4-mercapto-3-nitropyridine (or its salt).

Oxidative Chlorination: Transformation of the thiol to the sulfonyl chloride using mild oxidants

(e.g., NCS/HCl or Cl₂/AcOH).
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Step-by-Step Protocol
Step 1: Preparation of Sodium 3-Nitro-4-pyridinethiolate

Dissolve 4-Chloro-3-nitropyridine (1.0 eq) in Ethanol/Water (3:1).

Add Sodium Hydrosulfide (NaSH) (2.0 eq) or Thiourea (1.1 eq) followed by mild base

hydrolysis.

Heat to 60°C for 2 hours. The solution will turn deep yellow/orange.

Acidify to precipitate 4-mercapto-3-nitropyridine (if isolating) or use the sodium salt solution

directly.

Step 2: Oxidative Chlorination (The "NCS" Method) Use this method to generate the sulfonyl

chloride for immediate coupling.

Suspend the 4-mercapto precursor (1.0 eq) in Acetonitrile/2N HCl (5:1) at 0°C.

Add N-Chlorosuccinimide (NCS) (3.0 eq) portion-wise over 15 minutes. Maintain T < 5°C.

Stir for 30 minutes. The mixture becomes a clear yellow solution containing the sulfonyl

chloride.

Work-up: Extract rapidly with cold Dichloromethane (DCM). Dry over MgSO₄ (cold). Do not

concentrate to dryness; use the DCM solution immediately.

Mechanistic Insights & Reactivity
The reactivity of 3-Nitropyridine-4-sulfonyl chloride is governed by the electronic deficiency

of the pyridine ring.

Electronic Activation
Inductive Effect (-I): The 3-nitro group pulls electron density from the C4 carbon.

Resonance Effect (-M): The pyridine nitrogen (at position 1) accepts electron density from

position 4.
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Result: The sulfur atom is highly electrophilic, facilitating rapid attack by amines (sulfonamide

formation) but also water (sulfonic acid formation).
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Caption: Synthesis and reactivity flow. The transient sulfonyl chloride must be trapped rapidly

by the amine to avoid hydrolysis.

Applications in Medicinal Chemistry
This scaffold is a "privileged structure" for introducing polarity and hydrogen-bond accepting

capability into drug candidates.

Key Applications
Sulfonamide Synthesis: Reacting the DCM solution of the sulfonyl chloride with

primary/secondary amines (with Pyridine or TEA as base) yields 3-nitro-4-

sulfonamidopyridines.

Reduction to 3-Amino Derivatives: The 3-nitro group can be reduced (Fe/AcOH or H₂/Pd)

after sulfonamide formation to yield 3,4-diaminopyridine sulfonamides, which are precursors

to imidazopyridines.

Late-Stage Functionalization: Used to diversify "warheads" in covalent inhibitors targeting

cysteines.

Handling, Stability & Safety
Critical Warning: This compound is a potent lachrymator and corrosive.
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Hazard Protocol

Moisture Sensitivity
Extreme. Use oven-dried glassware and

anhydrous solvents (DCM, THF).

Storage

Do not store. Generate fresh. If storage is

unavoidable, keep as a 0.5M solution in dry

DCM at -80°C for <24 hours.

Quenching
Quench excess sulfonyl chloride with 1M NaOH

or aqueous ammonia.

PPE

Full face shield, chemical resistant gloves

(Nitrile/Neoprene), and fume hood are

mandatory.

Troubleshooting
Low Yield? Likely due to hydrolysis during the extraction step. Keep all aqueous phases ice-

cold and minimize contact time.

Impurity (Starting Material)? Incomplete oxidative chlorination. Ensure NCS is fresh and the

reaction pH is acidic (<2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (PDF) Oxidative Chlorination of Aromatic Compounds in Aqueous Media [academia.edu]

2. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- -
Google Patents [patents.google.com]

4. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]

To cite this document: BenchChem. [3-Nitropyridine-4-sulfonyl Chloride: Technical Guide to
Synthesis & Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7873319#3-nitropyridine-4-sulfonyl-chloride-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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